N-BOC-2-Mercaptoaniline
Overview
Description
N-BOC-2-Mercaptoaniline is a chemical compound with the IUPAC name tert-butyl (2-mercaptophenyl)carbamate . It has a molecular weight of 225.31 . The compound is used in various chemical reactions, particularly as a protecting group for amines .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, including N-BOC-2-Mercaptoaniline, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The InChI code for N-BOC-2-Mercaptoaniline is1S/C11H15NO2S/c1-11(2,3)14-10(13)12-8-6-4-5-7-9(8)15/h4-7,15H,1-3H3,(H,12,13)
. This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis
N-BOC-2-Mercaptoaniline is involved in various chemical reactions. For instance, it is used in the N-Boc deprotection process, a common reaction in pharmaceutical research and development . The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis
N-BOC-2-Mercaptoaniline has a molecular weight of 225.31 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications
Peptide Synthesis and Modifications :
- Crich and Banerjee (2007) demonstrated the use of N-BOC amino acid, specifically erythro-N-Boc-β-mercapto-l-phenylalanine, for native chemical ligation at phenylalanine. This approach was applied to the synthesis of complex peptides, highlighting the utility of N-BOC in peptide engineering (Crich & Banerjee, 2007).
- Adeva et al. (1995) developed a Boc solid-phase synthesis derivative for creating a large cyclic disulfide peptide, showcasing N-BOC's role in facilitating peptide modifications (Adeva, Camarero, Giralt, & Andreu, 1995).
- Wojciechowski and Hudson (2008) discussed the synthesis of peptide nucleic acid monomers using N-BOC protected nucleobase moieties, emphasizing N-BOC's significance in nucleic acid chemistry (Wojciechowski & Hudson, 2008).
Photocatalysis and Environmental Applications :
- Dong et al. (2012) reported the synthesis of N-doped (BiO)2CO3 hierarchical microspheres (N-BOC), highlighting their application in visible light-driven photocatalysis for environmental pollution control (Dong, Sun, Fu, Ho, Lee, & Wu, 2012).
- In a similar study, Dong et al. (2013) synthesized N-BOC for efficient photocatalytic removal of nitrogen oxide in air, further demonstrating the environmental applications of N-BOC in air purification (Dong, Liu, Ho, Fu, & Wu, 2013).
Catalysis and Chemical Synthesis :
- Kim and Qian (1993) utilized N-BOC in an improved method for preparing guanidines, showing its role in efficient synthesis of chemically protected compounds (Kim & Qian, 1993).
- Heydari et al. (2007) described the use of N-BOC in the N-tert-butoxycarbonylation of amines, illustrating its effectiveness in the catalytic process and its environmental benignity (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-(2-sulfanylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-11(2,3)14-10(13)12-8-6-4-5-7-9(8)15/h4-7,15H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRPKHOYQLUMLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-BOC-2-Mercaptoaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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